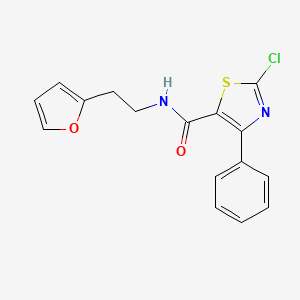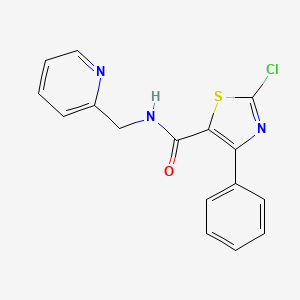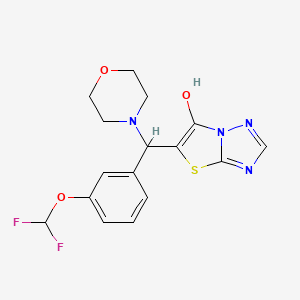![molecular formula C13H16N2O3 B603283 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 1676054-48-0](/img/structure/B603283.png)
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid, also known as BIP or BIP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial Potential
Compounds containing the imidazole moiety have been reported to show a broad range of biological activities, including antimicrobial potential . They can be effective against a variety of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anti-inflammatory and Analgesic Activities
Some derivatives of imidazole have shown anti-inflammatory and analgesic activities . This suggests that they could be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .
Antiviral Applications
Imidazole derivatives have also been used in the development of antiviral drugs . For example, enviroxime is an antiviral drug that contains the 1,3-diazole ring .
Antiulcer Applications
Drugs like omeprazole and pantoprazole, which contain the 1,3-diazole ring, are used as antiulcer medications . They work by reducing the amount of acid produced in the stomach .
Antihelmintic Applications
Imidazole derivatives like thiabendazole are used as antihelmintic drugs . These drugs are used to treat infections caused by a variety of worms and parasites .
Applications in Pseudomonas aeruginosa Infections
1H-Benzo[d]imidazole based compounds have been studied as potential inhibitors for Pseudomonas aeruginosa, a common cause of nosocomial infections . These compounds can interfere with the bacterial cell-to-cell signaling system controlling virulence, making them a promising approach for adjuvant therapy .
Bioproduction of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to the utilization of renewable biomass .
CO2-Based Manufacturing of Chemicals
3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathway . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
Mécanisme D'action
Target of Action
The primary target of this compound is Pin1 , a protein that plays a crucial role in the regulation of cell cycle progression and cell proliferation . Another potential target is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it shows improved Pin1 inhibitory activity . In the case of tubulin, it effectively inhibits microtubule assembly formation .
Biochemical Pathways
The inhibition of Pin1 can lead to the disruption of several cellular processes, including cell cycle progression and cell proliferation . The inhibition of tubulin assembly affects the structure and function of the cytoskeleton, which can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. For example, it has shown anti-proliferative effects against prostate cancer cells . It also disrupts the normal functioning of the cell by affecting the structure of the cytoskeleton .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . The compound’s efficacy can also be influenced by the physiological environment within the body, including pH, presence of other molecules, and specific characteristics of the target cells.
Propriétés
IUPAC Name |
3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSBZAZQBGIPRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid](/img/structure/B603201.png)

![2-{[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B603204.png)
![4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603205.png)

![4-(1H-benzimidazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603207.png)
![4-({3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}carbonyl)piperazin-2-one](/img/structure/B603209.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603210.png)
![N-(1H-indol-4-yl)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B603212.png)


![Tert-butyl 4-({3-[(3,4-dimethoxyphenyl)carbonyl]-5-hydroxy-1-benzofuran-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B603218.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B603220.png)
![5-[(5-Methylfuran-2-yl)(pyrrolidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603221.png)